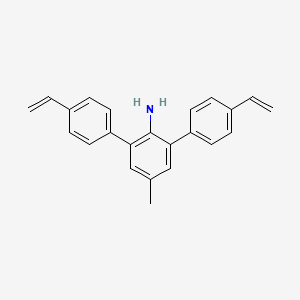
2,6-bis(4-ethenylphenyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(4-ethenylphenyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two ethenylphenyl groups attached to the 2 and 6 positions of a central benzene ring, with a methyl group at the 4 position and an amino group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-ethenylphenyl)-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dibromo-4-methylaniline and styrene.
Reaction Conditions: The key step involves a palladium-catalyzed Heck coupling reaction between 2,6-dibromo-4-methylaniline and styrene under basic conditions. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,6-bis(4-ethenylphenyl)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
科学研究应用
2,6-bis(4-ethenylphenyl)-4-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 2,6-bis(4-ethenylphenyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The ethenylphenyl groups can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,6-bis(4-ethenylphenyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of an amino group.
2,6-bis(4-ethenylphenyl)-4-methylphenol: Similar structure but with a hydroxyl group instead of an amino group.
2,6-bis(4-ethenylphenyl)-4-methylbenzoic acid: Similar structure but with a carboxyl group instead of an amino group.
Uniqueness
2,6-bis(4-ethenylphenyl)-4-methylaniline is unique due to the presence of both ethenylphenyl groups and an amino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
679835-71-3 |
|---|---|
分子式 |
C23H21N |
分子量 |
311.4 g/mol |
IUPAC 名称 |
2,6-bis(4-ethenylphenyl)-4-methylaniline |
InChI |
InChI=1S/C23H21N/c1-4-17-6-10-19(11-7-17)21-14-16(3)15-22(23(21)24)20-12-8-18(5-2)9-13-20/h4-15H,1-2,24H2,3H3 |
InChI 键 |
SUNWELSTHKBNKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C2=CC=C(C=C2)C=C)N)C3=CC=C(C=C3)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
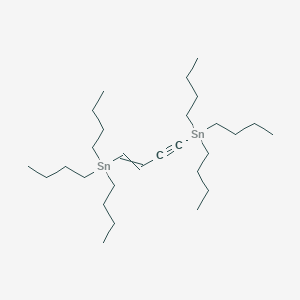
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
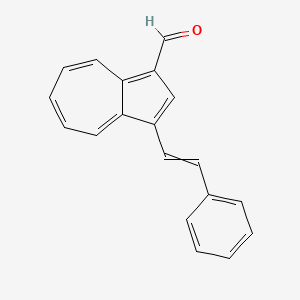
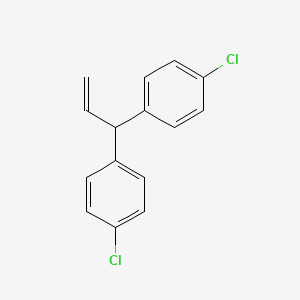
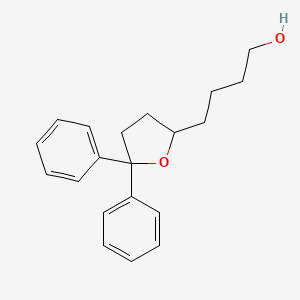
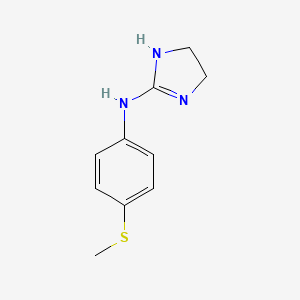


![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
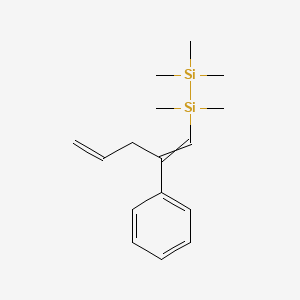
![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)
